

Application of SGC-BRDVIII-NC in Chromatin Immunoprecipitation (ChIP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sgc-brdviii-NC*

Cat. No.: *B15571376*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 8 (BRD8) is a key epigenetic reader that recognizes acetylated lysine residues on histones, playing a crucial role in the regulation of gene transcription.^[1] BRD8 is a component of the NuA4/TIP60 histone acetyltransferase complex and also interacts with various transcription factors, including CCCTC-Binding Factor (CTCF) and activator protein-1 (AP-1), to modulate gene expression.^{[2][3][4]} Its involvement in critical cellular processes such as cell cycle progression and the innate immune response has made it a subject of interest in developmental biology and oncology.^[3]

SGC-SMARCA-BRDVIII is a potent and selective chemical probe that inhibits the bromodomains of SMARCA2/4 and PBRM1(BD5). To facilitate rigorous investigation of the biological roles of these bromodomains and to validate the on-target effects of SGC-SMARCA-BRDVIII, a structurally similar but inactive negative control compound, **SGC-BRDVIII-NC**, is provided. **SGC-BRDVIII-NC** is designed to be inactive due to a methylation that blocks its binding to the acetyl-lysine binding pocket of the bromodomain. This document provides detailed protocols for the application of **SGC-BRDVIII-NC** as a negative control in Chromatin Immunoprecipitation (ChIP) experiments, enabling researchers to distinguish specific, on-target effects of bromodomain inhibition from non-specific or off-target cellular responses.

Data Presentation

The following tables present hypothetical quantitative data from a ChIP-qPCR experiment designed to assess the effect of a bromodomain inhibitor on the occupancy of BRD8 at the promoter regions of target genes. **SGC-BRDVIII-NC** is used as a negative control to demonstrate the specificity of the active compound.

Table 1: Effect of Bromodomain Inhibitor and **SGC-BRDVIII-NC** on BRD8 Occupancy at Target Gene Promoters

| Target Gene | Treatment (6 hours) | Fold Enrichment over IgG (Mean \pm SD) |
|---|---------------------|--|
| MYC Promoter | Vehicle (DMSO) | 25.6 \pm 2.1 |
| Bromodomain Inhibitor (1 μ M) | 4.2 \pm 0.5 | |
| SGC-BRDVIII-NC (1 μ M) | 24.9 \pm 1.9 | |
| P21 Promoter | Vehicle (DMSO) | 18.3 \pm 1.5 |
| Bromodomain Inhibitor (1 μ M) | 3.1 \pm 0.4 | |
| SGC-BRDVIII-NC (1 μ M) | 17.8 \pm 1.6 | |
| GAPDH Promoter (Negative Control Locus) | Vehicle (DMSO) | 1.2 \pm 0.2 |
| Bromodomain Inhibitor (1 μ M) | 1.1 \pm 0.3 | |
| SGC-BRDVIII-NC (1 μ M) | 1.3 \pm 0.2 | |

Table 2: Quantitative PCR Data Represented as Percent Input

| Target Gene | Treatment (6 hours) | Percent Input (Mean \pm SD) |
|---|---------------------|-------------------------------|
| MYC Promoter | Vehicle (DMSO) | 1.82 \pm 0.15 |
| Bromodomain Inhibitor (1 μ M) | 0.30 \pm 0.04 | |
| SGC-BRDVIII-NC (1 μ M) | 1.78 \pm 0.14 | |
| P21 Promoter | Vehicle (DMSO) | 1.31 \pm 0.11 |
| Bromodomain Inhibitor (1 μ M) | 0.22 \pm 0.03 | |
| SGC-BRDVIII-NC (1 μ M) | 1.27 \pm 0.12 | |
| GAPDH Promoter (Negative Control Locus) | Vehicle (DMSO) | 0.09 \pm 0.01 |
| Bromodomain Inhibitor (1 μ M) | 0.08 \pm 0.02 | |
| SGC-BRDVIII-NC (1 μ M) | 0.09 \pm 0.01 | |

Experimental Protocols

Protocol 1: Cell Treatment and Crosslinking

- Cell Culture: Plate cells at an appropriate density to achieve 80-90% confluency on the day of the experiment.
- Compound Treatment: Treat cells with the bromodomain inhibitor, **SGC-BRDVIII-NC**, or vehicle control (e.g., DMSO) at the desired concentration and for the specified duration (e.g., 1 μ M for 6 hours).
- Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1%.
- Incubation: Incubate the cells for 10 minutes at room temperature with gentle shaking.
- Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature with gentle shaking.
- Cell Harvesting: Wash the cells twice with ice-cold PBS. Scrape the cells and collect them by centrifugation at 1,500 x g for 5 minutes at 4°C. The cell pellet can be stored at -80°C or

used immediately.

Protocol 2: Chromatin Immunoprecipitation (ChIP)

- **Cell Lysis:** Resuspend the cell pellet in cell lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, supplemented with protease inhibitors). Incubate on ice for 10 minutes.
- **Chromatin Shearing:** Sonicate the lysate on ice to shear the chromatin into fragments of 200-1000 base pairs. Optimal sonication conditions should be empirically determined for each cell type and sonicator.
- **Clarification:** Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris. Transfer the supernatant containing the sheared chromatin to a new tube.
- **Immunoprecipitation:**
 - Dilute the chromatin with ChIP dilution buffer (e.g., 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS).
 - Save a small aliquot of the diluted chromatin as the "input" control.
 - Pre-clear the remaining chromatin with protein A/G magnetic beads for 1 hour at 4°C with rotation.
 - Incubate the pre-cleared chromatin with an anti-BRD8 antibody or a negative control IgG overnight at 4°C with rotation.
- **Immune Complex Capture:** Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.
- **Washes:**
 - Collect the beads using a magnetic stand and discard the supernatant.
 - Perform a series of washes to remove non-specifically bound proteins and DNA:
 - Low Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 150 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)

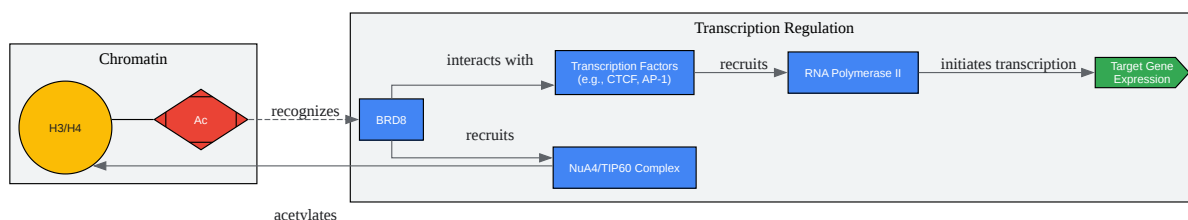
- High Salt Wash Buffer (e.g., 20 mM Tris-HCl pH 8.1, 500 mM NaCl, 2 mM EDTA, 1% Triton X-100, 0.1% SDS)
- LiCl Wash Buffer (e.g., 10 mM Tris-HCl pH 8.1, 250 mM LiCl, 1 mM EDTA, 1% NP-40, 1% deoxycholate)
- TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA) - two washes.
- Elution and Reverse Crosslinking:
 - Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
 - Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours or overnight.
 - Add RNase A and incubate at 37°C for 30 minutes.
 - Add Proteinase K and incubate at 45°C for 1-2 hours.
- DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

Protocol 3: Quantitative PCR (qPCR) Analysis

- qPCR Reaction Setup: Set up qPCR reactions using a suitable qPCR master mix, purified ChIP DNA or input DNA as the template, and primers specific for the target gene promoters (e.g., MYC, P21) and a negative control locus (e.g., GAPDH).
- Data Analysis:
 - Percent Input Method: Calculate the amount of immunoprecipitated DNA relative to the total input chromatin.
 - Normalize the Ct value of each ChIP sample to the Ct value of the corresponding input sample: $\Delta Ct = Ct(\text{ChIP}) - (Ct(\text{Input}) - \log_2(\text{Dilution Factor}))$.
 - Calculate the percent input: $\% \text{ Input} = 100 * 2^{(-\Delta Ct)}$.

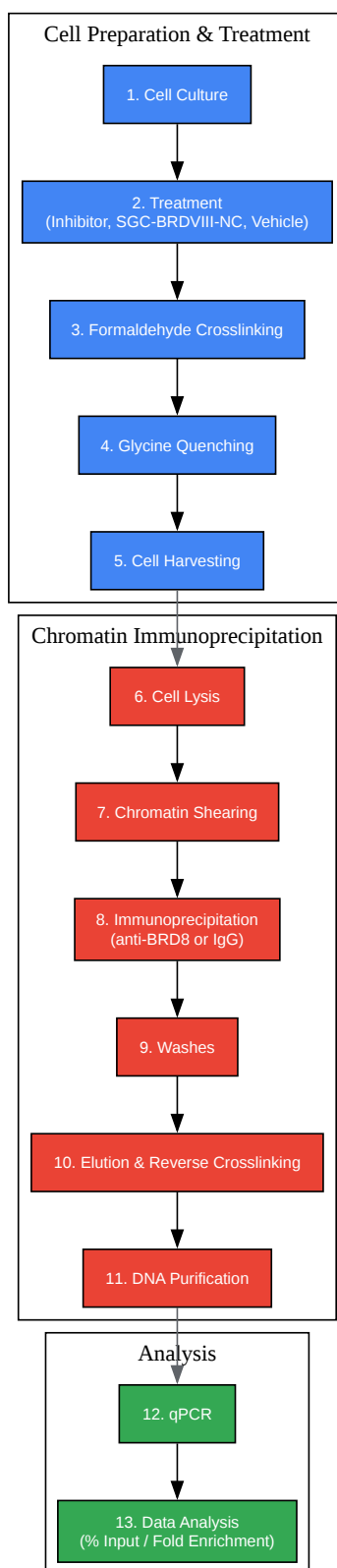
- Fold Enrichment Method: Calculate the enrichment of the target protein at a specific locus relative to a negative control antibody (IgG).
 - Normalize the Ct values of both the specific antibody ChIP and the IgG ChIP to the input: $\Delta Ct(\text{ChIP})$ and $\Delta Ct(\text{IgG})$.
 - Calculate the fold enrichment: $\text{Fold Enrichment} = 2^{(-\Delta Ct(\text{ChIP}) - (-\Delta Ct(\text{IgG})))}$.

Mandatory Visualization



[Click to download full resolution via product page](#)

Caption: BRD8 recognizes acetylated histones and recruits transcriptional machinery.



[Click to download full resolution via product page](#)

Caption: Workflow for Chromatin Immunoprecipitation using **SGC-BRDVIII-NC**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Understanding the role of BRD8 in human carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding the role of BRD8 in human carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bromodomain Containing 8 (BRD8) Transcriptional Network in Human Lung Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bromodomain protein BRD8 regulates cell cycle progression in colorectal cancer cells through a TIP60-independent regulation of the pre-RC complex - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of SGC-BRDVIII-NC in Chromatin Immunoprecipitation (ChIP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15571376#application-of-sgc-brdviii-nc-in-chromatin-immunoprecipitation-chip]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com